molecular formula C9H16N6 B8339469 4-Hydrazino-6-(4-methylpiperazin-1-yl)pyrimidine

4-Hydrazino-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No. B8339469
M. Wt: 208.26 g/mol
InChI Key: AJAWMFMJQYKHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524699B2

Procedure details

300 mg (808 μmol) of the compound from Example 5A in 15 ml conc. hydrochloric acid are heated at 65° C. for 4 h. After cooling, the reaction mixture is washed with dichloromethane and the aqueous phase is concentrated. This gives 162 mg of the crude product as the hydrochloride. This is stirred with polymer-bound tris-(2-aminoethyl)amine in dichloromethane at RT. After filtration, the filtrate is concentrated and the residue is dried under high vacuum.
Name
compound
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[N:13]=[CH:12][N:11]=[C:10]([NH:14][N:15]=C(C3C=CC=CC=3)C3C=CC=CC=3)[CH:9]=2)[CH2:4][CH2:3]1>Cl>[NH:14]([C:10]1[CH:9]=[C:8]([N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)[N:13]=[CH:12][N:11]=1)[NH2:15]

Inputs

Step One
Name
compound
Quantity
300 mg
Type
reactant
Smiles
CN1CCN(CC1)C1=CC(=NC=N1)NN=C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This is stirred with polymer-bound tris-(2-aminoethyl)amine in dichloromethane at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the reaction mixture is washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the aqueous phase is concentrated
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is dried under high vacuum

Outcomes

Product
Name
Type
Smiles
N(N)C1=NC=NC(=C1)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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